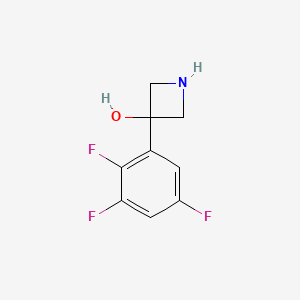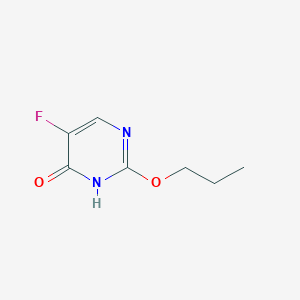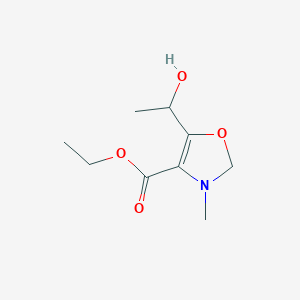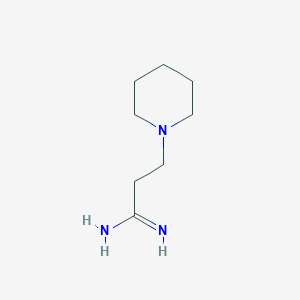
(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a pyrrolidinone ring, and a fluorobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as pyridine . The protected amino acid is then subjected to further reactions to introduce the pyrrolidinone ring and the fluorobenzoic acid moiety. Common reagents used in these steps include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinone ring or the fluorobenzoic acid moiety.
Substitution: The fluorine atom on the benzoic acid ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups, onto the benzoic acid ring .
Applications De Recherche Scientifique
(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mécanisme D'action
The mechanism of action of (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways . The fluorobenzoic acid moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(3-Amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid: Similar structure but lacks the Boc protection.
(S)-4-(3-((Methoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid: Similar structure with a methoxycarbonyl protecting group instead of Boc.
(S)-4-(3-((Ethoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid: Similar structure with an ethoxycarbonyl protecting group.
Uniqueness
The presence of the Boc protecting group in (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid provides unique advantages in synthetic chemistry, such as increased stability and ease of deprotection under mild conditions . This makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C16H19FN2O5 |
|---|---|
Poids moléculaire |
338.33 g/mol |
Nom IUPAC |
3-fluoro-4-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H19FN2O5/c1-16(2,3)24-15(23)18-11-6-7-19(13(11)20)12-5-4-9(14(21)22)8-10(12)17/h4-5,8,11H,6-7H2,1-3H3,(H,18,23)(H,21,22)/t11-/m0/s1 |
Clé InChI |
YBGKVNCKNQWBKD-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)C2=C(C=C(C=C2)C(=O)O)F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1=O)C2=C(C=C(C=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768105.png)

![6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline](/img/structure/B11768115.png)
![(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768129.png)








![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11768178.png)
